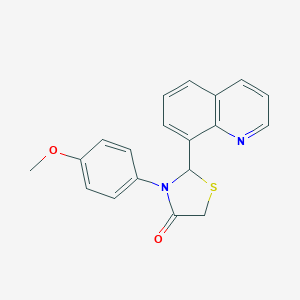
1-(4-fluorophenyl)-5-cyano-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-5-cyano-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 4F-MDMB-BICA, and is a synthetic cannabinoid that has been used in various laboratory experiments.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-5-cyano-1H-indole is similar to that of other synthetic cannabinoids. It acts as an agonist of the cannabinoid receptors, specifically CB1 and CB2, in the endocannabinoid system. This activation leads to various physiological and biochemical effects that are discussed below.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been shown to produce psychoactive effects, such as euphoria, relaxation, and altered perception. It also affects the cardiovascular system by increasing heart rate and blood pressure. Additionally, it has been shown to affect the respiratory system by decreasing respiratory rate and causing bronchodilation.
実験室実験の利点と制限
One of the significant advantages of using 1-(4-fluorophenyl)-5-cyano-1H-indole in laboratory experiments is its potency and selectivity towards the cannabinoid receptors. This makes it an ideal compound for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, one of the significant limitations of using this compound is its potential for abuse and addiction. Therefore, it should be used with caution and under strict laboratory conditions.
将来の方向性
There are several future directions for the research on 1-(4-fluorophenyl)-5-cyano-1H-indole. One of the significant areas of research is the development of new synthetic cannabinoids that are more potent and selective towards the cannabinoid receptors. Additionally, the potential therapeutic applications of this compound in the treatment of various medical conditions, such as pain, inflammation, and anxiety, should be explored. Finally, the long-term effects of synthetic cannabinoids on the endocannabinoid system and the human body should be studied to ensure their safety and efficacy.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in the field of scientific research. Its potential applications in various fields, including pharmacology, drug abuse, and addiction, make it an ideal compound for laboratory experiments. However, its potential for abuse and addiction should be taken into consideration, and it should be used with caution and under strict laboratory conditions. The future directions for research on this compound include the development of new synthetic cannabinoids, the exploration of its therapeutic applications, and the study of its long-term effects on the endocannabinoid system and the human body.
合成法
The synthesis method of 1-(4-fluorophenyl)-5-cyano-1H-indole involves the reaction between 4-fluorobenzonitrile and 1H-indole in the presence of a catalyst. This method has been used by various researchers to obtain the compound in high purity and yield.
科学的研究の応用
1-(4-fluorophenyl)-5-cyano-1H-indole has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of pharmacology, where it has been used in laboratory experiments to study the effects of synthetic cannabinoids on the endocannabinoid system. It has also been used in studies related to drug abuse and addiction.
特性
分子式 |
C15H9FN2 |
|---|---|
分子量 |
236.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)indole-5-carbonitrile |
InChI |
InChI=1S/C15H9FN2/c16-13-2-4-14(5-3-13)18-8-7-12-9-11(10-17)1-6-15(12)18/h1-9H |
InChIキー |
YUPRKBXJJJWMGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C#N)F |
正規SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


![N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259390.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259391.png)


![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)